Thio-atpa
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thio-ATPA involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents. . The reaction conditions typically involve heating the reactants in an inert atmosphere to facilitate the formation of the thiophene ring structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thio-ATPA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the isothiazole ring is substituted with different nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isothiazole derivatives
Scientific Research Applications
Thio-ATPA has several scientific research applications:
Chemistry: It is used as a tool to study the structure and function of glutamate receptors.
Biology: this compound is used to investigate the role of GluR5 receptors in neuronal signaling and neurodegenerative diseases.
Medicine: It has potential therapeutic applications in treating neurological disorders such as epilepsy and chronic pain.
Industry: this compound is used in the development of new pharmaceuticals targeting glutamate receptors .
Mechanism of Action
Thio-ATPA exerts its effects by binding to the GluR5 subtype of ionotropic glutamate receptors. This binding induces a conformational change in the receptor, leading to the opening of the cation channel. The influx of cations such as sodium and calcium generates an electrical impulse, converting the chemical signal into an electrical one .
Comparison with Similar Compounds
ATPA: (RS)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid.
AMPA: 2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid.
Kainic Acid: 2-carboxy-4-(1-methyl-2-pyrrolidinyl)butanoic acid
Comparison:
Potency: Thio-ATPA is more potent than ATPA at GluR5 receptors.
Selectivity: this compound is highly selective for GluR5 receptors, whereas AMPA and kainic acid have broader selectivity profiles.
Structure: this compound contains an isothiazole ring, while ATPA and AMPA contain isoxazole rings
This compound’s unique structure and high selectivity for GluR5 receptors make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C10H16N2O3S |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-tert-butyl-3-oxo-1,2-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI Key |
FHWOAQCPEFTDOQ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)C1=C(C(=O)NS1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NS1)CC(C(=O)O)N |
Synonyms |
2-amino-3-(5-tert-butyl-3-hydroxy-4-isothiazolyl)propionic acid thio-ATPA |
Origin of Product |
United States |
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